molecular formula C23H22N2O3 B15075778 3-Methoxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide CAS No. 881461-63-8

3-Methoxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B15075778
CAS No.: 881461-63-8
M. Wt: 374.4 g/mol
InChI Key: TWEBHXGEEYGCMP-BUVRLJJBSA-N
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Description

3-Methoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is a chemical compound with the molecular formula C23H22N2O3 and a molecular weight of 374.443 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the condensation reaction between 3-methoxybenzohydrazide and 4-((4-methylbenzyl)oxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Methoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N’-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
  • N’-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-3-nitrobenzohydrazide

Uniqueness

3-Methoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

881461-63-8

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

3-methoxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C23H22N2O3/c1-17-6-8-19(9-7-17)16-28-21-12-10-18(11-13-21)15-24-25-23(26)20-4-3-5-22(14-20)27-2/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+

InChI Key

TWEBHXGEEYGCMP-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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